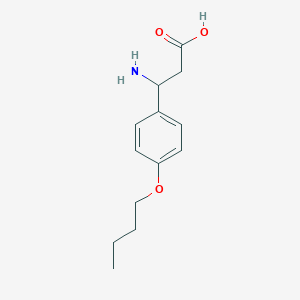

3-Amino-3-(4-butoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-butoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPCPOKMWFVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386657 | |

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405294-73-7 | |

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic Acid

Abstract

This technical guide provides an in-depth exploration of scientifically robust methodologies for the chiral synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid. This β-amino acid is a valuable building block in medicinal chemistry and drug development. The guide focuses on practical and scalable strategies, emphasizing the mechanistic principles that ensure high enantioselectivity. Key approaches detailed include rhodium-catalyzed asymmetric hydrogenation of prochiral enamines and the use of chiral auxiliaries. Each section offers a theoretical grounding, detailed experimental protocols, and a critical evaluation of the method's strengths and limitations, designed to equip researchers and drug development professionals with the knowledge to implement these syntheses effectively.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids and their derivatives are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties, making them ideal components for creating peptidomimetics with enhanced metabolic stability and specific secondary structures like helices and turns.[1][3] this compound, with its substituted aryl group, represents a key scaffold for developing novel therapeutics. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles.

The synthesis of enantiomerically pure β-amino acids presents a significant challenge.[1] This guide will focus on two powerful and widely adopted strategies to achieve this: catalytic asymmetric hydrogenation and chiral auxiliary-mediated synthesis.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is one of the most efficient, atom-economical, and elegant methods for creating chiral centers.[2] This approach typically involves the hydrogenation of a prochiral β-enamino ester or a related β-(acylamino)acrylate using a chiral rhodium catalyst.[4][5][6] The choice of chiral ligand is the most critical factor in achieving high enantioselectivity.

Mechanistic Rationale

The synthesis begins with the preparation of a prochiral β-aminoacrylate precursor. This is commonly achieved by the condensation of a β-keto ester with a source of ammonia, such as ammonium acetate.[7] The resulting enamine can then be hydrogenated.

The core of the asymmetric induction lies in the formation of a transient chiral rhodium-ligand-substrate complex. Bulky, chiral diphosphine ligands, such as those from the DuPhos or TangPhos families, create a constrained chiral environment around the rhodium metal center.[4][5] This steric and electronic arrangement forces the hydrogen molecule to add to one face of the carbon-carbon double bond preferentially, leading to the formation of one enantiomer in excess. High enantiomeric excesses (ee), often exceeding 95%, are achievable with this method.[4][5]

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Experimental Protocol

Step A: Synthesis of Ethyl (Z)-3-amino-3-(4-butoxyphenyl)acrylate (Prochiral Precursor)

-

To a solution of ethyl 4-(4-butoxyphenyl)-2-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add ammonium acetate (2.5 eq).[7]

-

Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure enamine.

Step B: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave with the enamine substrate (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and a suitable chiral diphosphine ligand (e.g., (Sc,Rc)-DuanPhos, 0.011 eq).

-

Add a degassed solvent, such as methanol or toluene (10 mL/mmol of substrate).

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

-

Pressurize the reactor to the desired pressure (typically 40-100 psi H₂) and stir at room temperature for 24 hours.[5]

-

Carefully vent the reactor and concentrate the reaction mixture. The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess.

-

Purify the product by column chromatography to yield the chiral ester.

Step C: Hydrolysis to the Final Amino Acid

-

Dissolve the chiral ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Quench the reaction and adjust the pH to ~7 with 1N HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final this compound.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis.[8] In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the chiral product and allowing for the recovery of the auxiliary. Evans-type oxazolidinones are common auxiliaries for this purpose.

Mechanistic Rationale

This strategy can be executed via a diastereoselective conjugate addition. An N-enoyl derivative of a chiral auxiliary (e.g., an N-acryloyl oxazolidinone) is prepared. The bulky substituent on the auxiliary effectively blocks one face of the molecule. A nucleophilic amine source is then added via a 1,4-conjugate (Michael) addition. The steric hindrance from the auxiliary directs the incoming nucleophile to the opposite, less hindered face of the double bond, thereby creating the new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary provides the desired enantiomer of the β-amino acid.

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol

Step A: Acylation of the Chiral Auxiliary

-

Dissolve the chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add a solution of 4-butoxycinnamoyl chloride (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by flash chromatography to obtain the N-enoyl oxazolidinone.

Step B: Diastereoselective Conjugate Addition

-

Prepare a solution of lithium benzylamide by adding n-BuLi to a solution of dibenzylamine in THF at -78 °C.

-

In a separate flask, dissolve the N-enoyl oxazolidinone (1.0 eq) from Step A in anhydrous THF and cool to -78 °C.

-

Add the pre-formed lithium benzylamide solution dropwise to the substrate solution.

-

Stir at -78 °C for 3-4 hours until the starting material is consumed (TLC monitoring).

-

Quench the reaction with a proton source, such as saturated ammonium chloride.

-

Perform an aqueous workup and purify the resulting diastereomeric adduct by chromatography. The dibenzylamino group serves as a protected form of the amine.

Step C: Auxiliary Cleavage and Deprotection

-

Dissolve the adduct from Step B in a THF/water mixture and cool to 0 °C.

-

Add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir vigorously for 4-6 hours.

-

Quench the excess peroxide with sodium sulfite solution.

-

Separate the chiral auxiliary by extraction (it can be recovered and reused).

-

The resulting N,N-dibenzyl amino acid is then subjected to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl protecting groups.

-

Purify the final product by recrystallization or ion-exchange chromatography.

Comparative Analysis of Synthetic Strategies

| Parameter | Rh-Catalyzed Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |

| Enantioselectivity | Generally excellent (often >95% ee)[4][5] | Generally excellent (often >98% de) |

| Atom Economy | Very high; catalytic process.[2] | Lower; stoichiometric use of auxiliary. |

| Scalability | Highly scalable for industrial production.[7] | Less scalable due to stoichiometry and chromatography. |

| Reagent Cost | High initial cost for Rhodium and chiral ligands. | Moderate; auxiliary can be recovered. |

| Operational Steps | Fewer steps overall. | More steps (attachment, cleavage, deprotection). |

| Substrate Scope | Broad but can be sensitive to substrate structure.[5] | Very broad and reliable. |

Conclusion

The chiral synthesis of this compound can be effectively achieved through several advanced organic methodologies. For large-scale industrial applications where efficiency and atom economy are paramount, Rhodium-Catalyzed Asymmetric Hydrogenation stands out as the superior method. Its catalytic nature and high enantioselectivities make it an attractive choice despite the initial cost of the catalyst system.[2][4][5]

For smaller-scale laboratory synthesis, discovery chemistry, or when developing routes for complex analogues, the Chiral Auxiliary approach offers exceptional reliability and predictability.[8] The ability to physically separate diastereomers can simplify purification and characterization, providing a robust method to access highly pure enantiomers. The choice between these methods will ultimately depend on the specific project goals, scale, and available resources.

References

- Title: Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Source: PubMed, Organic Letters, 2005. URL:[Link]

- Title: Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Source: Organic Chemistry Portal, Journal of Organic Chemistry, 1999. URL:[Link]

- Title: Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Source: PubMed, Chirality, 2008. URL:[Link]

- Title: Enantioselective Synthesis of β-amino acids: A Review. Source: Hilaris Publisher, Journal of Chemical Sciences, 2015. URL:[Link]

- Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- Title: Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Source: American Chemical Society, Journal of the American Chemical Society, 1994. URL:[Link]

- Title: Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Source: ScienceDirect, Tetrahedron Letters, 2017. URL:[Link]

- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: National Institutes of Health (PMC), Chemical Reviews, 2021. URL:[Link]

- Title: Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries.

- Title: Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.

- Title: Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Source: ACS Publications, The Journal of Organic Chemistry, 1999. URL:[Link]

- Title: Beta2-Amino Acids: Synthesis Approaches & Compounds. Source: ChiroBlock. URL:[Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Enantioselective synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid

An In-depth Technical Guide to the Enantioselective Synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic Acid

Abstract

Optically pure β-amino acids are crucial chiral building blocks in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals and peptidomimetics. This technical guide provides a comprehensive overview of robust and efficient methodologies for the enantioselective synthesis of this compound, a β-aryl-β-amino acid with potential applications in various therapeutic areas. We will delve into three principal strategies: organocatalytic asymmetric aza-Michael addition, chiral auxiliary-mediated conjugate addition, and biocatalytic kinetic resolution. For each approach, this guide explains the underlying mechanistic principles, provides detailed experimental protocols, and presents comparative data to inform strategic decisions in a research and development setting.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids, particularly those bearing aryl substituents at the β-position, are privileged structural motifs. Unlike their α-amino acid counterparts, they can form stable, well-defined secondary structures in peptides, known as foldamers, which exhibit enhanced proteolytic stability and unique biological activities. This compound represents a valuable scaffold, combining the β-amino acid core with a butoxyphenyl group, which can modulate lipophilicity and pharmacokinetic properties. The critical challenge lies in controlling the stereochemistry at the C3 position, as the biological activity of enantiomers can differ dramatically. This guide is designed to equip researchers with the foundational knowledge and practical protocols to achieve this stereocontrol with high fidelity.

Strategic Overview: Pathways to Enantiopurity

A retrosynthetic analysis of the target molecule reveals several logical disconnections, primarily revolving around the stereoselective formation of the C-N bond at the chiral center.

Caption: Retrosynthetic approaches to the target β-amino acid.

This analysis leads to three distinct and powerful synthetic strategies, each with its own merits regarding efficiency, scalability, and atom economy.

Strategy 1: Organocatalytic Asymmetric Aza-Michael Addition

This approach stands at the forefront of modern asymmetric synthesis. It involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound derived from 4-butoxybenzaldehyde. The stereochemical outcome is dictated by a small organic molecule—a chiral organocatalyst.

Causality and Mechanistic Insight: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective.[1][2] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide moiety).[3][4] This dual functionality allows the catalyst to simultaneously activate the Michael acceptor by deprotonating the nucleophile (increasing its reactivity) and orient the electrophile through hydrogen bonding, thereby directing the nucleophilic attack to one specific face of the double bond. This elegant mechanism ensures high enantioselectivity under mild reaction conditions.

Caption: Workflow for organocatalytic asymmetric aza-Michael addition.

Experimental Protocol: Organocatalytic Synthesis

Step 1: Synthesis of Ethyl (E)-3-(4-butoxyphenyl)acrylate (Michael Acceptor)

-

To a solution of 4-butoxybenzaldehyde (10.0 g, 56.1 mmol) in toluene (100 mL), add ethyl malonate (9.9 g, 61.7 mmol) and piperidine (0.5 mL).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

-

Cool the reaction mixture to room temperature, wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title ester as a white solid.

Step 2: Asymmetric Aza-Michael Addition

-

In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the ethyl (E)-3-(4-butoxyphenyl)acrylate (2.48 g, 10.0 mmol) and a chiral bifunctional catalyst (e.g., a cinchona-squaramide catalyst, 0.1 mmol, 1 mol%) in a suitable solvent such as toluene or CH₂Cl₂ (20 mL).[3][4]

-

Cool the mixture to the optimized temperature (typically between 0 °C and -40 °C).

-

Add the nitrogen nucleophile, for example, benzyl carbamate (1.66 g, 11.0 mmol).

-

Stir the reaction for 24-72 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the protected β-amino ester.

Step 3: Deprotection

-

Dissolve the purified product from Step 2 in methanol (50 mL). Add Palladium on carbon (10% w/w, ~100 mg) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting amine intermediate in a mixture of THF/water (1:1, 40 mL) and add LiOH·H₂O (0.84 g, 20.0 mmol).

-

Stir at room temperature for 4-8 hours until saponification is complete.

-

Acidify the mixture to pH ~6-7 with 1 M HCl. The product may precipitate. If not, extract with a suitable organic solvent or purify by ion-exchange chromatography to yield this compound.

-

Determine enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Representative Organocatalytic Aza-Michael Additions

| Aryl Group | Catalyst Type | N-Source | Yield (%) | ee (%) |

| Phenyl | Cinchona-Thiourea | Boc₂NH | 95 | 94 |

| 4-Methoxyphenyl | Squaramide | Benzyl Carbamate | 92 | 95 |

| 4-Chlorophenyl | Bifunctional Amine | Phthalimide | 88 | 91 |

| 4-Nitrophenyl | Cinchona-Squaramide | Azide | 90 | 99 |

Note: Data is illustrative for β-aryl substrates and demonstrates the general efficacy of the method.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This classic, substrate-controlled methodology provides a reliable route to high enantiopurity. A chiral auxiliary is covalently attached to a prochiral substrate, directing the stereochemistry of a subsequent reaction before being cleaved.

Causality and Mechanistic Insight: The rationale behind this method is steric control. Auxiliaries like Evans' oxazolidinones or pseudoephedrine create a rigid, sterically-defined environment around the reactive center.[5] For instance, in an N-acryloyl oxazolidinone, one face of the double bond is effectively blocked by a bulky substituent on the auxiliary. When a nucleophile is introduced, it is forced to approach from the less hindered face, resulting in a highly diastereoselective transformation. The major drawback is the non-catalytic nature, requiring stoichiometric amounts of the often-expensive auxiliary.

Experimental Protocol: Chiral Auxiliary Approach

Step 1: Preparation of N-Acryloyl Chiral Auxiliary

-

Dissolve a chiral auxiliary, e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (5.0 g, 28.2 mmol), in dry THF (100 mL) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.6 M in hexanes, 18.5 mL, 29.6 mmol) dropwise and stir for 15 minutes.

-

Add acryloyl chloride (2.5 g, 27.6 mmol) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench with saturated NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield the Michael acceptor.

Step 2: Diastereoselective Conjugate Addition

-

Prepare the nitrogen nucleophile. For example, add n-BuLi to a solution of N-benzyl-N-(α-methylbenzyl)amine in THF at -78 °C to form the lithium amide.[6]

-

In a separate flask, dissolve the N-acryloyl auxiliary from Step 1 in dry THF and cool to -78 °C.

-

Add the pre-formed lithium amide solution dropwise to the Michael acceptor solution.

-

Stir at low temperature (-78 °C to -40 °C) for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with saturated NH₄Cl at low temperature.

Step 3: Auxiliary Cleavage and Deprotection

-

Concentrate the reaction mixture from Step 2. Dissolve the crude adduct in a THF/water mixture.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at 0 °C to cleave the auxiliary.

-

Work up the reaction to separate the chiral auxiliary (which can be recovered) from the N-protected β-amino acid.

-

Perform catalytic hydrogenolysis (as described in Strategy 1, Step 3) to remove the benzyl protecting groups and yield the final product.

Strategy 3: Biocatalytic Kinetic Resolution

Biocatalysis leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture. In a kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. This allows for the separation of both enantiomers.

Causality and Mechanistic Insight: Enzymes such as lipases are highly effective for this purpose.[7][8] The active site of an enzyme is inherently chiral, creating a three-dimensional environment that preferentially binds and catalyzes the reaction of one enantiomer over the other. For example, in an acylation reaction, the (R)-enantiomer of a racemic amino ester might fit perfectly into the active site of Candida antarctica lipase B (CAL-B), leading to its rapid acylation, while the (S)-enantiomer binds poorly and reacts very slowly.[7] This difference in reaction rates allows for an efficient separation.

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-butoxyphenyl)propanoate

-

Synthesize racemic this compound via the Rodionov reaction by refluxing 4-butoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol or butanol.[9]

-

Esterify the resulting racemic acid by refluxing in ethanol with a catalytic amount of sulfuric acid or by using SOCl₂ in ethanol at 0 °C. Purify the racemic ester by standard methods.[7]

Step 2: Enzymatic Kinetic Resolution

-

Dissolve the racemic ester (5.0 g, 18.8 mmol) in an organic solvent (e.g., diisopropyl ether, 100 mL).

-

Add an acyl donor, such as butyl butanoate (neat) or vinyl acetate.

-

Add the lipase, for example, immobilized Candida antarctica lipase B (CAL-B, ~500 mg).

-

Shake the suspension at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC. The goal is to reach ~50% conversion, at which point the enantiomeric excess of both the remaining substrate and the acylated product is maximized.

-

Once ~50% conversion is achieved, filter off the immobilized enzyme (which can often be reused).

Step 3: Separation and Hydrolysis

-

Concentrate the filtrate and separate the unreacted amino ester from the N-acylated product by column chromatography.

-

Hydrolyze the two separated fractions independently using standard acidic or basic conditions (e.g., 6 M HCl at reflux or LiOH in THF/water) to obtain the (S) and (R) enantiomers of the final this compound.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on project-specific goals, including scale, cost, available equipment, and desired enantiopurity.

| Feature | Organocatalysis | Chiral Auxiliary | Biocatalysis (Resolution) |

| Stereocontrol | High (often >95% ee) | Excellent (often >98% de) | Excellent (E > 100) |

| Atom Economy | High (Catalytic) | Low (Stoichiometric) | Moderate (Max 50% yield per enantiomer) |

| Scalability | Good to Excellent | Moderate (cost, stoichiometry) | Good (especially with immobilized enzymes) |

| Operational Simplicity | Moderate | High (multiple steps) | Moderate (requires monitoring) |

| Cost | Catalyst can be expensive but recyclable | Auxiliary is expensive | Enzyme can be expensive but recyclable |

| Key Advantage | High efficiency, catalytic nature | High reliability, predictability | "Green" conditions, access to both enantiomers |

| Key Disadvantage | Catalyst screening may be needed | Poor atom economy | Theoretical max yield is 50% for one enantiomer |

Conclusion and Future Perspectives

The enantioselective synthesis of this compound is readily achievable through several robust methodologies. For modern, efficient, and scalable synthesis, organocatalytic asymmetric aza-Michael addition represents a superior strategy due to its catalytic nature and high enantioselectivity. Chiral auxiliary methods remain a reliable, albeit less atom-economical, option for achieving very high stereopurity on a smaller scale. Biocatalysis offers an environmentally benign route and provides access to both enantiomers from a single racemic precursor, making it highly valuable, especially when both stereoisomers are needed for structure-activity relationship studies.

Future research will likely focus on developing more active and selective organocatalysts that can operate at lower loadings, as well as engineering novel enzymes with tailored substrate specificities to move from resolution-based approaches to direct asymmetric synthesis, further enhancing the efficiency and sustainability of producing these vital chiral building blocks.

References

- Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes.

- The asymmetric synthesis of β-haloaryl-β-amino acid deriv

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)

- Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic C

- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.

- Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction.

- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]

- A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions.

- Scheme 8. Asymmetric synthesis of β 2 -aryl amino acid Ref..

- Asymmetric synthesis of β-haloaryl β-amino acid deriv

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- Preparation method for 4-amino-3-phenylbutyric acid.

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

- Scheme. Synthesis of b-Amino Acid 14.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- Biocatalytic synthesis of β-hydroxy tryptophan regioisomers.

- Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov. [Link]

- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotoc

Sources

- 1. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Asymmetric synthesis of β-haloaryl β-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-3-(4-butoxyphenyl)propanoic acid

A Hypothetical Exploration Based on Structural Analogs

Abstract: 3-Amino-3-(4-butoxyphenyl)propanoic acid is a novel compound with a structure suggestive of significant neuromodulatory potential. While direct research on this specific molecule is not extensively available in public literature, its core structure, a β-aryl-γ-aminobutyric acid derivative, bears a striking resemblance to a class of well-characterized neuropharmacological agents. This guide synthesizes information from structurally related compounds, primarily GABA-B receptor agonists, to propose a plausible mechanism of action for this compound. We will delve into the hypothetical molecular interactions, downstream signaling cascades, and physiological effects, providing a comprehensive framework for researchers and drug development professionals. This document is intended to serve as a foundational resource for stimulating further investigation into this promising chemical entity.

Introduction: Unveiling the Potential of a Novel Neuromodulator

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern drug discovery. A key strategy in this endeavor is the design and synthesis of molecules that can selectively modulate neurotransmitter systems. This compound emerges as a compound of interest due to its structural similarity to known GABA analogues, particularly those that exhibit agonist activity at the GABA-B receptor.[1]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in reducing neuronal excitability.[2] Its actions are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][3] GABA-B receptors, which are G-protein coupled receptors (GPCRs), are implicated in a wide range of physiological and pathological processes, including muscle spasticity, pain, anxiety, and addiction.[4][5]

The structure of this compound, featuring a β-phenyl-γ-aminobutyric acid scaffold, is analogous to that of established GABA-B agonists like baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and phenibut (β-phenyl-γ-aminobutyric acid).[1][6] The presence of the phenyl ring is a critical feature that allows these molecules to cross the blood-brain barrier, a significant limitation for GABA itself.[1] The 4-butoxy substitution on the phenyl ring of the topic compound suggests a modification that could influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its lipophilicity and interaction with the receptor's binding pocket.

This guide will, therefore, explore the probable mechanism of action of this compound through the lens of its action as a putative GABA-B receptor agonist.

Proposed Core Mechanism: Selective Agonism at the GABA-B Receptor

The central hypothesis is that this compound functions as a direct agonist at the GABA-B receptor. GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[7][8] The binding of an agonist to the Venus flytrap (VFT) domain of the GABA-B1 subunit is the initial step in receptor activation.[7]

The proposed binding of this compound to the GABA-B1 subunit would induce a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/o).[9] This activation initiates a cascade of downstream signaling events that ultimately result in neuronal inhibition.[3][10]

Downstream Signaling Cascade

The activation of the Gαi/o protein by the agonist-bound GABA-B receptor leads to two primary effector pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10][11] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various proteins that promote neurotransmitter release.[10]

-

Modulation of Ion Channels: The Gβγ subunit complex, which dissociates from the Gαi subunit upon receptor activation, directly interacts with and modulates the activity of ion channels.[8]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Gβγ binding to GIRK channels promotes their opening, leading to an efflux of potassium ions (K+) from the neuron.[4][12] This results in hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[10]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ binding to presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels inhibits their opening.[8][10] This reduction in calcium influx is critical for inhibiting the release of neurotransmitters from synaptic vesicles.[10][13]

-

The culmination of these signaling events is a potent and prolonged inhibition of neuronal activity, which is the hallmark of GABA-B receptor agonism.[9]

Diagram of the Proposed Signaling Pathway

Caption: Proposed GABA-B receptor signaling cascade.

Anticipated Physiological and Pharmacological Effects

Based on the proposed mechanism of action as a GABA-B receptor agonist, this compound is expected to exhibit a pharmacological profile similar to that of baclofen and phenibut. These effects would primarily stem from its inhibitory actions in the brain and spinal cord.

| Potential Effect | Underlying Mechanism | Therapeutic Implication |

| Muscle Relaxation | Inhibition of monosynaptic and polysynaptic reflexes at the spinal level.[6] | Treatment of spasticity in conditions like multiple sclerosis and spinal cord injuries.[14] |

| Anxiolysis | General reduction of neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.[15] | Management of anxiety disorders.[16] |

| Sedation | Widespread CNS depression.[17] | Potential use as a sedative or hypnotic agent. |

| Analgesia | Inhibition of nociceptive transmission in the spinal cord and supraspinal sites. | Management of certain types of chronic pain. |

| Cognitive Effects | Modulation of neurotransmitter systems involved in learning and memory.[5] | Potential for nootropic effects, although high doses of GABA-B agonists can impair cognition.[5] |

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols provide a roadmap for such investigations.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human recombinant GABA-B1 and GABA-B2 receptors, or from rat brain tissue.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2).

-

Competition Binding: Incubate the cell membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) and increasing concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a GABA-B receptor agonist.

Methodology:

-

Membrane Preparation: Use the same membrane preparation as in the radioligand binding assay.

-

Assay Buffer: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state) and MgCl2.

-

Assay: Incubate the membranes with increasing concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Separation and Quantification: Separate bound and free [35S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal effect).

Experimental Workflow Diagram

Caption: A workflow for validating the proposed mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural analogy to well-known GABA-B receptor agonists provides a strong foundation for a hypothetical mechanism. The proposed agonism at the GABA-B receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels, offers a plausible explanation for its potential neuromodulatory effects.

Future research should focus on validating this proposed mechanism through rigorous in vitro and in vivo studies as outlined in this guide. Furthermore, exploring the structure-activity relationship of the butoxyphenyl moiety could provide valuable insights for the design of novel, potent, and selective GABA-B receptor modulators with improved therapeutic profiles. The investigation of this compound and its analogs holds promise for the development of new treatments for a range of neurological and psychiatric disorders.

References

- Patsnap Synapse. (2024-07-17). What is the mechanism of Baclofen?

- National Center for Biotechnology Information. (n.d.). Baclofen. StatPearls.

- Dr.Oracle. (2025-03-19). What is the mode of action of baclofen?

- Wikipedia. (n.d.). Phenibut.

- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247–264.

- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.

- Delorey, T. M., & Olsen, R. W. (1999). GABA and Glycine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

- Patsnap Synapse. (2024-06-14). What is Baclofen used for?

- Mountainside Treatment Center. (n.d.). Phenibut.

- The Science Behind Phenibut: A Deep Dive into its GABAergic Mechanisms. (n.d.).

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

- Patsnap Synapse. (2024-06-21). What are GABA receptor agonists and how do they work?

- National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.

- Wikipedia. (n.d.). GABA receptor agonist.

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.

- Krogsgaard-Larsen, P., & Arnt, J. (1979). GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro. Advances in Experimental Medicine and Biology, 123, 303-321.

- Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.

- Pin, J. P., & Bettler, B. (2016). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Pharmacological Reviews, 68(3), 527-559.

- PubChem. (n.d.). 3-(3-Amino-4-butoxyphenyl)propanoic acid.

- Papasergi-Scott, M. M., Robertson, M. J., Seven, A. B., Panova, O., Mathiesen, J. M., & Skiniotis, G. (2020). Structures of metabotropic GABAB receptor.

- Benke, D. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience, 9, 169.

- Sharma, P. C., & Kumar, A. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4066.

- Griciene, B., Vaitkeviciene, G., Vickaite, J., Mickevicius, V., & Vaickelioniene, R. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Petrikaite, V., Dambrauskiene, E., Vickaite, J., & Mickevicius, V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(13), 5139.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery.

- Griciene, B., Vaitkeviciene, G., Vickaite, J., Mickevicius, V., & Vaickelioniene, R. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- PubChem. (n.d.). 3-Amino-3-(4-ethoxyphenyl)propanoic acid.

- Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., ... & Tobe, Y. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.

Sources

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 11. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 12. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is Baclofen used for? [synapse.patsnap.com]

- 15. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mountainside.com [mountainside.com]

An In-depth Technical Guide to the Anticipated Biological Activity of 3-Amino-3-(4-butoxyphenyl)propanoic acid

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and molecular biology, we often encounter compounds with limited direct experimental data. 3-Amino-3-(4-butoxyphenyl)propanoic acid is one such molecule. While direct studies on its biological activity are not extensively documented in publicly accessible literature, its structural similarity to other well-characterized aryl propanoic acid derivatives provides a strong foundation for hypothesizing its potential biological roles. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activity of this compound. We will leverage data from analogous structures to predict its mechanism of action, propose a robust experimental plan to validate these hypotheses, and provide detailed protocols for key assays. Our approach is grounded in the principles of chemical analogy and established pharmacological screening cascades.

Molecular Profile and Structural Analogs: A Foundation for Prediction

This compound belongs to the class of β-amino acids and possesses a chiral center at the C3 position. Its structure is characterized by a propanoic acid backbone, an amino group at the third position, and a phenyl ring substituted with a butoxy group at the para position.

The biological activities of structurally related compounds offer valuable insights:

-

Aryl Propionic Acid Derivatives: This broad class of compounds is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. These compounds typically act by inhibiting cyclooxygenase (COX) enzymes.[1] While the amino group at the β-position in our target molecule differentiates it from typical NSAIDs, the potential for anti-inflammatory activity should not be dismissed.

-

3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid: This close analog is utilized as an intermediate in the development of neuroactive compounds.[2] Preliminary studies suggest it may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems, including glutamate receptors.[2]

-

3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: Various derivatives of this compound have been synthesized and have demonstrated promising antimicrobial and anticancer activities.[3][4][5] This suggests that modifications to the core structure can lead to a diverse range of biological effects.

-

GABA Analogs: The γ-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system.[6][7] The structural resemblance of this compound to GABA and its analogs, such as baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), strongly suggests that it may interact with GABA receptors.[7][8]

Based on this analysis, we hypothesize that This compound is most likely to exhibit neuroactive properties, potentially as a modulator of GABA receptors, with a secondary possibility of interacting with glutamate receptors or exhibiting other biological activities such as antimicrobial or anticancer effects. The butoxy group, being more lipophilic than a hydroxyl or tert-butoxy group, may influence the compound's ability to cross the blood-brain barrier and its affinity for receptor binding pockets.

Proposed Mechanism of Action: A Focus on Neuromodulation

Our primary hypothesis centers on the interaction of this compound with GABA receptors, particularly the GABAB receptor. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain.[6][7]

Signaling Pathway: Hypothesized GABAB Receptor Agonism

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Buy 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid | 372144-19-9 [smolecule.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Spectroscopic Guide to 3-Amino-3-(4-butoxyphenyl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Amino-3-(4-butoxyphenyl)propanoic acid, a molecule of significant interest in pharmaceutical research and development. As a Senior Application Scientist, this document outlines not just the procedural steps for acquiring spectroscopic data but delves into the rationale behind these techniques, ensuring a foundational understanding for robust structural elucidation and quality control. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to fully characterize this compound. Each section is designed to be a self-validating system, integrating theoretical principles with practical, field-proven insights and detailed experimental protocols.

Introduction: The Structural Significance of this compound

This compound belongs to the class of β-amino acids, which are crucial building blocks in the synthesis of various biologically active molecules and peptidomimetics. The presence of a 4-butoxyphenyl group introduces specific electronic and steric properties that can influence molecular interactions and pharmacological activity. Accurate and unambiguous structural confirmation is paramount for any downstream application, from fundamental research to clinical trials. Spectroscopic analysis provides the necessary tools to confirm the molecular structure, identify impurities, and ensure batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality in Experimental Design: The choice of solvent is critical. Deuterated solvents like DMSO-d₆ or CDCl₃ are used because they do not produce interfering signals in the ¹H NMR spectrum. The concentration of the sample is optimized to achieve a good signal-to-noise ratio without causing issues like peak broadening due to aggregation.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton environment. The para-substituted benzene ring will typically show a characteristic pattern of two doublets.[1][2] The electron-donating butoxy group will shift the signals of the aromatic protons upfield compared to unsubstituted benzene (δ ~7.3 ppm).[3][4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~7.2 - 7.4 | Doublet (d) | 2H |

| Aromatic (Hb) | ~6.8 - 7.0 | Doublet (d) | 2H |

| Methine (-CH(NH₂)-) | ~4.0 - 4.5 | Triplet (t) or Multiplet (m) | 1H |

| Methylene (-O-CH₂-) | ~3.9 - 4.1 | Triplet (t) | 2H |

| Methylene (-CH₂-COOH) | ~2.5 - 2.8 | Doublet (d) or Multiplet (m) | 2H |

| Methylene (-O-CH₂-CH₂-) | ~1.6 - 1.8 | Multiplet (m) | 2H |

| Methylene (-CH₂-CH₃) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| Methyl (-CH₃) | ~0.9 - 1.0 | Triplet (t) | 3H |

| Amine (-NH₂) | Variable, broad | Singlet (s) | 2H |

| Carboxylic Acid (-COOH) | > 10, broad | Singlet (s) | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce spin-spin coupling patterns.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.[5]

Causality in Experimental Design: Proton-decoupled ¹³C NMR is the standard experiment. This technique removes the coupling between carbon and proton nuclei, resulting in a simpler spectrum where each unique carbon appears as a singlet. This simplifies interpretation and improves the signal-to-noise ratio.

Expected ¹³C NMR Spectral Data:

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronic environment of the carbon atoms.[6][7] The electronegative oxygen and nitrogen atoms will cause the attached carbons to appear at lower field (higher ppm values). Aromatic carbons typically resonate in the δ 110-160 ppm region.[1][3]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~170 - 180 |

| Aromatic (C-O) | ~155 - 160 |

| Aromatic (C-CH) | ~130 - 135 |

| Aromatic (CH) | ~125 - 130 |

| Aromatic (CH) | ~114 - 118 |

| Methylene (-O-CH₂-) | ~65 - 70 |

| Methine (-CH(NH₂)-) | ~50 - 55 |

| Methylene (-CH₂-COOH) | ~40 - 45 |

| Methylene (-O-CH₂-CH₂-) | ~30 - 35 |

| Methylene (-CH₂-CH₃) | ~18 - 22 |

| Methyl (-CH₃) | ~13 - 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Identify the number of unique carbon signals and correlate them with the molecular structure based on their chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.

Causality in Experimental Design: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. This minimizes sample preparation and provides a high-quality spectrum of the bulk material.

Expected FT-IR Absorption Bands:

The FT-IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, amine, aromatic ring, and ether functional groups.[8][9] The carboxylic acid O-H stretch is notably broad due to hydrogen bonding.[10]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H stretch | 3200 - 3500 | Medium, Broad |

| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Amine | N-H bend | 1550 - 1650 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Ether | C-O stretch | 1000 - 1300 | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk.

-

Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: Place the sample in the spectrometer and collect the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality in Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids. It typically produces the protonated molecular ion [M+H]⁺, which directly provides the molecular weight.

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .[11]

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 238.3.

-

Fragmentation: While ESI is a soft technique, some fragmentation may be observed. Common fragmentation pathways for such molecules include the loss of water (-18 Da) from the carboxylic acid, the loss of the butoxy group, or cleavage of the propanoic acid side chain.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: Use ESI in positive ion mode to generate gas-phase ions.

-

Mass Analysis: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. If fragmentation is observed, propose structures for the fragment ions to further support the structural assignment.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of the molecule.

Logical Workflow for Structural Confirmation:

Caption: Workflow for integrated spectroscopic analysis.

This integrated approach ensures a high degree of confidence in the structural assignment. Mass spectrometry provides the molecular formula, FT-IR identifies the key functional groups, and ¹H and ¹³C NMR provide the detailed connectivity map of the atoms.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a systematic and integrated approach. By leveraging the strengths of NMR, FT-IR, and Mass Spectrometry, researchers and drug development professionals can achieve a complete and unambiguous characterization of this important molecule. The protocols and expected data presented in this guide serve as a robust framework for ensuring the identity, purity, and quality of this compound in any research or development setting.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.

- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

- UCLA. (n.d.). IR: carboxylic acids.

- Michigan State University. (n.d.). Short Summary of 1H-NMR Interpretation.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts.

- Lead Sciences. (n.d.). This compound.

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. youtube.com [youtube.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. This compound - Lead Sciences [lead-sciences.com]

Physicochemical properties of 3-Amino-3-(4-butoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-butoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a non-proteinogenic β-amino acid derivative. As a molecule of interest for researchers, scientists, and drug development professionals, its unique structure, featuring a flexible butoxy tail, an aromatic core, and ionizable amino and carboxyl groups, imparts a distinct profile of solubility, lipophilicity, and chemical reactivity. This document delineates these properties through a combination of computed data, analysis of structural analogs, and established analytical principles. It further provides detailed, field-proven experimental protocols for the empirical determination of these key parameters, grounding theoretical knowledge in practical application. The insights contained herein are intended to facilitate its use as a building block in medicinal chemistry, particularly in the synthesis of novel peptides and neuroactive compounds.[1]

Introduction & Molecular Overview

This compound belongs to the class of β-amino acids, which are crucial structural motifs in various biologically active molecules, including pharmaceuticals and natural products. Unlike their α-amino acid counterparts, β-amino acids possess a more flexible backbone, enabling them to form unique secondary structures in peptides (foldamers) and exhibit enhanced stability against enzymatic degradation. The title compound is distinguished by its 4-butoxyphenyl substituent, which significantly influences its lipophilicity and potential for hydrophobic interactions with biological targets. Derivatives of similar amino-propanoic acids have demonstrated potential as scaffolds for developing antimicrobial and anticancer candidates, highlighting the therapeutic relevance of this chemical class.[2][3][4]

Chemical Identity and Structure

The molecule's identity is defined by its systematic IUPAC name, molecular formula, and unique structural arrangement. These foundational identifiers are critical for registry, sourcing, and unambiguous scientific communication.

-

IUPAC Name: this compound[5]

-

CAS Number: Not definitively assigned in searched literature.

-

Molecular Formula: C₁₃H₁₉NO₃[5]

-

Molecular Weight: 237.29 g/mol [5]

Caption: Chemical structure of this compound.

Core Physicochemical Parameters (Summary)

A summary of key physicochemical properties provides an at-a-glance profile of the molecule. These values are a combination of computationally predicted data and estimations based on structurally related compounds.

| Property | Value / Estimated Range | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | PubChem[5] |

| Molecular Weight | 237.29 g/mol | PubChem[5] |

| XLogP3-AA | 2.2 | Computed by PubChem[5] |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | Computed by PubChem[5] |

| Hydrogen Bond Donors | 2 | Computed by PubChem[5] |

| Hydrogen Bond Acceptors | 4 | Computed by PubChem[5] |

| Rotatable Bond Count | 7 | Computed by PubChem[5] |

| pKa (Carboxylic Acid) | ~4.0 - 5.0 | Estimated[6][7] |

| pKa (Amine) | ~9.0 - 10.0 | Estimated[6][7] |

| Melting Point (°C) | 200 - 240 | Estimated from analogs[1][8] |

| Physical State | Solid | Assumed based on analogs |

Partitioning and Solubility Characteristics

Lipophilicity (LogP) and Its Implications

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The computed XLogP3-AA value of 2.2 suggests that this compound has a moderately lipophilic character.[5] This is a direct consequence of the balance between the hydrophobic butoxyphenyl group and the hydrophilic amino and carboxylic acid moieties. This balanced profile is often desirable in drug candidates, as it can facilitate membrane permeability without leading to excessive metabolic liability or poor aqueous solubility.

Aqueous and Organic Solubility Profile

The molecule's amphiphilic nature—possessing both polar and non-polar regions—predicts limited solubility in both purely aqueous and non-polar organic solvents.[1] Solubility is expected to be pH-dependent due to the ionizable functional groups.

-

In acidic solutions (pH < 2): The amino group will be protonated (-NH₃⁺) and the carboxyl group will be neutral (-COOH), resulting in a net positive charge and likely enhanced aqueous solubility.

-

In neutral solutions (pH ~7): The molecule will exist predominantly as a zwitterion (-NH₃⁺ and -COO⁻), which can sometimes decrease solubility due to strong intermolecular electrostatic interactions in the solid state.

-

In basic solutions (pH > 10): The amino group will be neutral (-NH₂) and the carboxyl group will be deprotonated (-COO⁻), imparting a net negative charge and increasing aqueous solubility.

-

In organic solvents: Solubility is expected to be higher in polar aprotic solvents like DMSO and DMF, which can solvate both the polar functional groups and the non-polar regions.

Experimental Protocol: Thermodynamic Solubility Assessment

Causality: The Shake-Flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility. The extended agitation period ensures that the system reaches true equilibrium between the dissolved and solid states, providing a definitive value rather than a kinetically limited one. This is crucial for building accurate structure-property relationship models.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test media (e.g., pH 7.4 phosphate-buffered saline, water, ethanol). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a minimum of 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully extract an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Validation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment to validate that the measured concentration represents the true saturation solubility.

Ionization Properties (pKa)

Theoretical pKa Estimation and Rationale

The pKa values dictate the ionization state of a molecule at a given pH. For this compound, two primary ionization events are expected:

-

Carboxylic Acid (pKa₁): The pKa of the propanoic acid moiety is estimated to be in the range of 4.0 to 5.0 . This is typical for aliphatic carboxylic acids.[6]

-

Amine (pKa₂): The pKa of the conjugate acid of the amino group (-NH₃⁺) is estimated to be in the range of 9.0 to 10.0 , consistent with primary amines adjacent to a phenyl ring.[7]

The molecule will therefore exist predominantly as a zwitterion in the physiological pH range (~5.0 to 9.0).

Experimental Protocol: Potentiometric pKa Determination

Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on measuring the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the ionizable group are equal. This provides a direct measure of the molecule's buffering capacity.

Caption: Workflow for potentiometric pKa determination.

Methodology:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in deionized water. A co-solvent (e.g., methanol) may be used if aqueous solubility is low, but results must be corrected to obtain the aqueous pKa.

-

Initial Titration (Acidic): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition. This will reveal the pKa of the carboxylic acid group.

-

Second Titration (Basic): Separately, or by back-titration, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the amino group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. Specialized software is often used to calculate the pKa from the first or second derivative of the titration curve.

Spectroscopic and Structural Characterization

While experimental spectra for this specific molecule are not publicly available, its characteristic structural features allow for a reliable prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify the functional groups within a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[9][10]

-

C-H Stretches: Aliphatic C-H stretches from the butoxy and propanoic groups will appear as sharp peaks just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹). Aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1700 and 1725 cm⁻¹, characteristic of a carboxylic acid carbonyl group.

-

N-H Bends/Stretches (Amine/Ammonium): Primary amine N-H stretching vibrations typically appear as two medium-intensity bands in the 3300-3500 cm⁻¹ region. Bending vibrations are expected around 1550-1650 cm⁻¹.

-

C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Strong absorptions from the ether linkage and the carboxylic acid C-O bond will be present in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.[11]

-

Aromatic Protons: The para-substituted phenyl ring will show two distinct doublets, integrating to 2H each, likely in the 7.0-7.5 ppm region.

-

Benzylic Proton (-CH(NH₂)-): A multiplet (likely a triplet or doublet of doublets) around 4.0-4.5 ppm.

-

Methylene Protons (-CH₂COOH): A multiplet (likely a doublet of doublets) around 2.5-3.0 ppm.[11]

-

Butoxy Group Protons (-OCH₂CH₂CH₂CH₃): A triplet around 3.9-4.1 ppm (OCH₂), two multiplets in the 1.4-1.8 ppm range (middle CH₂ groups), and a triplet around 0.9-1.0 ppm (terminal CH₃).[11]

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected in the 170-180 ppm range.[12]

-

Aromatic Carbons: Four distinct signals are expected in the 115-160 ppm range, with the oxygen-substituted carbon being the most downfield.

-

Benzylic Carbon (-CH(NH₂)-): Expected around 50-60 ppm.

-

Methylene Carbon (-CH₂COOH): Expected around 40-45 ppm.

-

Butoxy Group Carbons: Four signals expected in the 10-70 ppm range.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.

-